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Compound of Interest

Compound Name:
5-Methylisoxazole-3-

carbothioamide

CAS No.: 77358-26-0

Cat. No.: B1305104

Get Quote

This guide provides an in-depth technical overview of the spectroscopic characterization of 5-
Methylisoxazole-3-carbothioamide, a heterocyclic compound of interest in medicinal

chemistry and materials science. As experimental data for this specific thioamide is not readily

available in the public domain, this document synthesizes information from closely related

analogs and foundational spectroscopic principles to present a predictive analysis. This

approach is designed to guide researchers in the identification and characterization of this

molecule and its derivatives.

The isoxazole scaffold is a prominent feature in numerous pharmaceuticals, valued for its

diverse biological activities.[1] The introduction of a carbothioamide functional group can

significantly modulate a molecule's physicochemical properties, including its lipophilicity,

hydrogen bonding capacity, and metal-chelating ability, making the spectroscopic analysis of

such derivatives crucial for understanding their behavior at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 5-Methylisoxazole-3-carbothioamide, both ¹H and ¹³C NMR will

provide critical information regarding the molecular framework.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the methyl,

isoxazole ring, and thioamide protons. The anticipated chemical shifts are presented in Table 1.

The prediction is based on the analysis of related 5-methylisoxazole derivatives.[2][3]

Table 1: Predicted ¹H NMR Data for 5-Methylisoxazole-3-carbothioamide
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

CH₃ (at C5) ~2.4 Singlet N/A

The methyl

group at C5 of

the isoxazole

ring typically

appears as a

singlet in this

region.[2]

H4 (isoxazole

ring)
~6.3 Singlet N/A

The isoxazole

ring proton at C4

is expected to be

a singlet due to

the absence of

adjacent protons.

NH₂ (thioamide) ~8.0 - 9.5 Broad Singlet N/A

The thioamide

protons are

expected to be

deshielded and

may appear as a

broad singlet due

to quadrupole

broadening and

potential

hydrogen

exchange.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the

carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

These predictions are based on data from related isoxazole carboxamides and the known

effects of the C=S bond.[2][4]
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Table 2: Predicted ¹³C NMR Data for 5-Methylisoxazole-3-carbothioamide

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

CH₃ (at C5) ~12
The methyl carbon is expected

in the aliphatic region.

C4 (isoxazole ring) ~105

This carbon of the isoxazole

ring is typically found in this

upfield region.

C5 (isoxazole ring) ~170

The C5 carbon bearing the

methyl group is significantly

deshielded.

C3 (isoxazole ring) ~158

The C3 carbon attached to the

carbothioamide group will be

deshielded.

C=S (thiocarbonyl) ~190 - 200

The thiocarbonyl carbon is

significantly deshielded

compared to a carbonyl

carbon, typically appearing at

lower field.

Experimental Protocol: Acquiring NMR Spectra
The following is a generalized protocol for acquiring high-quality NMR spectra of a small

organic molecule like 5-Methylisoxazole-3-carbothioamide.

Caption: A standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 5-Methylisoxazole-3-carbothioamide will be characterized by

the vibrational frequencies of the isoxazole ring and the thioamide group.
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Predicted IR Absorption Bands
Key predicted IR absorption bands are listed in Table 3. These are based on the analysis of

related isoxazole and thioamide-containing compounds.[5][6]

Table 3: Predicted IR Absorption Bands for 5-Methylisoxazole-3-carbothioamide

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

N-H (thioamide) 3300 - 3100 Medium-Strong Stretching

C-H (methyl) 2950 - 2850 Medium Stretching

C=N (isoxazole) 1620 - 1580 Medium-Strong Stretching

C=C (isoxazole) 1500 - 1450 Medium Stretching

C=S (thioamide) 1200 - 1050 Strong Stretching

N-O (isoxazole) 950 - 850 Medium Stretching

The C=S stretching vibration is often complex and can be coupled with other vibrations, leading

to a band in the fingerprint region that is highly characteristic of the molecule.

Experimental Protocol: Acquiring an IR Spectrum
A typical protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR)

accessory is outlined below.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum
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For 5-Methylisoxazole-3-carbothioamide (C₅H₆N₂OS), the expected molecular weight is

approximately 142.02 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion

peak (M⁺) would be expected at m/z 142. Key fragmentation patterns could involve the loss of

the thioamide group or cleavage of the isoxazole ring.

Table 4: Predicted Mass Spectral Data for 5-Methylisoxazole-3-carbothioamide

m/z Predicted Identity Rationale

142 [M]⁺ Molecular ion

110 [M - S]⁺ Loss of sulfur

83 [M - CSNH₂]⁺
Loss of the carbothioamide

radical

68 [C₃H₂NO]⁺
Fragmentation of the isoxazole

ring

43 [CH₃CO]⁺

A common fragment in

molecules with a methyl

ketone or related moiety

Experimental Protocol: Acquiring a Mass Spectrum
The following protocol describes a general procedure for obtaining a mass spectrum using a

Gas Chromatography-Mass Spectrometry (GC-MS) system, which is suitable for volatile and

thermally stable compounds.

Caption: A typical workflow for GC-MS analysis.

Conclusion
The spectroscopic characterization of 5-Methylisoxazole-3-carbothioamide can be effectively

achieved through a combination of NMR, IR, and MS techniques. While this guide presents

predicted data based on sound scientific principles and analysis of related structures,

experimental verification is essential. The protocols and predictive data herein provide a robust

framework for researchers to approach the synthesis, purification, and structural confirmation of

this and other novel heterocyclic thioamides. The interplay of these spectroscopic techniques
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provides a self-validating system for structural elucidation, ensuring a high degree of

confidence in the assigned structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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